molecular formula C9H19ClN2O2 B1382832 piperidin-2-ylmethyl N-ethylcarbamate hydrochloride CAS No. 1803605-80-2

piperidin-2-ylmethyl N-ethylcarbamate hydrochloride

Cat. No. B1382832
CAS RN: 1803605-80-2
M. Wt: 222.71 g/mol
InChI Key: NNMQHOFOBYXPRP-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride is a chemical compound with the CAS Number: 1803605-80-2 . It has a molecular weight of 222.71 and is commonly used in scientific research. Its applications range from drug development to studying biological processes.


Molecular Structure Analysis

The molecular structure of piperidin-2-ylmethyl N-ethylcarbamate hydrochloride can be represented by the InChI Code: 1S/C9H18N2O2.ClH/c1-2-10-9(12)13-7-8-5-3-4-6-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H . This indicates that the molecule consists of a piperidine ring attached to an ethylcarbamate group, along with a hydrochloride salt.


Physical And Chemical Properties Analysis

Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the life cycle of viruses, thereby inhibiting their replication.

Antimalarial Applications

The antimalarial activity of piperidine derivatives has been explored in scientific research . These compounds can disrupt the life cycle of the malaria parasite, making them potential candidates for antimalarial drug development.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . They can inhibit the growth of various types of bacteria and fungi, which makes them useful in the development of new antimicrobial and antifungal drugs.

Antihypertensive Applications

Piperidine derivatives have been used in the treatment of hypertension . They can help relax and widen blood vessels, which can lower blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have analgesic and anti-inflammatory properties . They can help relieve pain and reduce inflammation, making them useful in the management of conditions like arthritis.

Anti-Alzheimer Applications

Piperidine derivatives have been explored for their potential use in the treatment of Alzheimer’s disease . They may help in slowing down the progression of the disease by inhibiting the formation of amyloid plaques in the brain.

Antipsychotic Applications

Piperidine derivatives have been used in the development of antipsychotic drugs . They can help manage symptoms of mental disorders like schizophrenia.

properties

IUPAC Name

piperidin-2-ylmethyl N-ethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-10-9(12)13-7-8-5-3-4-6-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMQHOFOBYXPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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